2-Azaspiro[4.5]decane-3-carbonitrile
Description
Significance of Spirocyclic Systems in Modern Organic and Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single common atom, are of profound importance in modern organic and medicinal chemistry. Their unique three-dimensional nature allows for the projection of substituents in distinct vectors, which can be crucial for optimizing interactions with biological targets such as enzymes and receptors. researchgate.netnih.gov This controlled spatial arrangement can lead to improved efficacy and selectivity of drug candidates. google.com
The incorporation of spirocyclic scaffolds often results in molecules with a higher fraction of sp3-hybridized carbon atoms, a feature that generally correlates with improved physicochemical properties and better pharmacokinetic profiles. google.com Properties such as aqueous solubility, lipophilicity, and metabolic stability can be favorably modulated by the introduction of a spirocyclic moiety. nih.govgoogle.comcymitquimica.com Furthermore, the rigidity of the spirocyclic system can lock the molecule into a specific conformation, which is advantageous for designing compounds with high affinity for their biological targets. google.com
Overview of Azaspiro[4.5]decane Scaffolds in Advanced Chemical Synthesis
The azaspiro[4.5]decane scaffold, which consists of a five-membered nitrogen-containing ring fused to a six-membered carbocyclic ring at a single carbon atom, is a prominent structural motif in a variety of bioactive molecules. The synthesis of this and other related azaspirocyclic structures is an active area of research, with various methods being developed to construct these complex frameworks. nih.govmanasalifesciences.comchemrxiv.org
These scaffolds are frequently employed in the design of novel therapeutic agents. For instance, derivatives of 1-oxa-8-azaspiro[4.5]decane have been investigated as selective ligands for sigma-1 receptors, which are implicated in a range of neurological disorders. bldpharm.com The versatility of the azaspiro[4.5]decane core allows for the introduction of diverse functional groups, enabling the fine-tuning of a molecule's biological activity.
Research Context of 2-Azaspiro[4.5]decane-3-carbonitrile in Academic Investigations
Currently, there is a notable scarcity of dedicated research articles or extensive studies focusing specifically on this compound in the public domain. Its close structural analog, 2-Azaspiro[4.5]decan-3-one, has received more attention, primarily due to its identity as a related compound to the pharmaceutical agent Gabapentin.
The limited available information for this compound primarily consists of its basic chemical identifiers. This suggests that the compound may be a novel research chemical, a synthetic intermediate that has not yet been extensively explored, or its research may be proprietary and not publicly disclosed. The potential for this compound lies in the reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in various cycloaddition reactions, making it a potentially useful building block for the synthesis of more complex molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-azaspiro[4.5]decane-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c11-7-9-6-10(8-12-9)4-2-1-3-5-10/h9,12H,1-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKGZAACKDXKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC(NC2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30529057 | |
| Record name | 2-Azaspiro[4.5]decane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93960-17-9 | |
| Record name | 2-Azaspiro[4.5]decane-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30529057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Azaspiro 4.5 Decane 3 Carbonitrile and Its Analogues
Established Synthetic Pathways to the 2-Azaspiro[4.5]decane Core
The construction of the 2-azaspiro[4.5]decane nucleus is achieved through several established synthetic routes. These pathways primarily involve the formation of the heterocyclic ring onto a pre-existing carbocyclic system, utilizing various cyclization strategies.
Cyclization reactions represent a cornerstone in the synthesis of azaspirocycles. These methods can be broadly categorized based on the nature of the key bond-forming step, including radical and acid-mediated processes, as well as other intramolecular protocols.
Atom-transfer radical cyclization (ATRC) is a powerful method for forming cyclic structures via a radical-mediated pathway. mdpi.com The process typically involves the generation of a radical species from a substrate, which then undergoes an intramolecular cyclization. The mechanism for a transition metal-catalyzed ATRC begins with the interaction between the substrate and a metal catalyst, such as a copper(I) complex. mdpi.com Through a single-electron transfer, the catalyst is oxidized, and a radical is generated on the substrate. mdpi.com This radical then cyclizes, and the resulting cyclic radical is trapped to form the final product.
While direct ATRC examples for 2-azaspiro[4.5]decane-3-carbonitrile are not prominently detailed, related radical cyclization strategies have been successfully employed to synthesize the core structure. For instance, a copper-catalyzed tandem radical addition and dearomatizing cyclization of N-benzylacrylamides has been established for the synthesis of difluoroalkylated 2-azaspiro[4.5]decanes. rsc.org This process demonstrates the utility of radical-based intramolecular cyclization for constructing the spiro[4.5]decane skeleton. rsc.org
Acid-catalyzed reactions provide an effective route to the 2-azaspiro[4.5]decane system, often as part of a multicomponent condensation strategy. In these reactions, a strong acid, such as concentrated sulfuric acid, facilitates both the initial condensation between reactants and the subsequent cyclization to form the spirocyclic core. researchgate.netresearchgate.net An example is the three-component condensation of an aromatic precursor (like an anisole (B1667542) derivative), an α-branched aldehyde (such as isobutyraldehyde), and a nitrile. researchgate.net The acid catalyzes the electrophilic substitution on the aromatic ring and the subsequent cyclization steps that lead to the formation of 2-azaspiro[4.5]deca-1,6,9-trien-8-one derivatives. researchgate.net
Intramolecular cyclization is a key strategy for assembling the azaspiro[4.5]decane framework, offering high efficiency and stereocontrol. A notable example is the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives through a gold and palladium relay catalytic tandem cyclization. researchgate.netresearchgate.net This process begins with the generation of a furan-derived azadiene from an enynamide, which then participates in a [2+4] cycloaddition with a Pd-π-allyl dipole. researchgate.netresearchgate.netscilit.com This method efficiently constructs the spiro[4.5]decane skeleton with high diastereoselectivity and yields ranging from 31–97%. researchgate.net
Another powerful intramolecular approach is the copper-catalyzed difluoroalkylation and dearomatizing cyclization of N-benzylacrylamides. rsc.org This reaction proceeds through a tandem radical addition followed by an intramolecular cyclization that dearomatizes the benzyl (B1604629) group to form the spirocyclic system. rsc.org
| Intramolecular Cyclization Example | Catalyst/Reagents | Key Transformation | Yield |
| Tandem Cyclization of Enynamides | Au/Pd Relay Catalysis | [2+4] Cycloaddition | 31-97% researchgate.net |
| Cyclization of N-benzylacrylamides | Copper Catalyst | Radical Addition/Dearomatization | Not specified |
Multicomponent reactions (MCRs) are highly efficient synthetic tools that allow for the construction of complex molecules from three or more simple starting materials in a single step. mdpi.comacsgcipr.org These strategies are particularly valuable for creating libraries of structurally diverse compounds, including azaspiro[4.5]decane derivatives.
A well-established method for synthesizing the 2-azaspiro[4.5]decane core involves the acid-catalyzed, three-component condensation of an aromatic precursor, an aldehyde, and a nitrile. researchgate.net Specifically, substituted 2-azaspiro[4.5]deca-6,9-diene-8-ones have been synthesized from the reaction of 1,2,3- or 1,2,4-trimethoxybenzene (B152335) with isobutyric aldehyde and alkyl cyanoacetates in the presence of sulfuric acid. researchgate.net The use of alkyl cyanoacetates as the nitrile component is particularly relevant as it introduces a functional group that can serve as a precursor to the 3-carbonitrile moiety. Similarly, reactions using aromatic nitriles can yield 2-azaspiro[4.5]deca-1,6,9-triene-8-ones. researchgate.net This approach offers a direct and versatile route to functionalized 2-azaspiro[4.5]decane systems. researchgate.net
| Aromatic Precursor | Aldehyde | Nitrile Component | Product Type |
| 1,2,3-Trimethoxybenzene | Isobutyric aldehyde | Alkyl Cyanoacetates | 2-Azaspiro[4.5]deca-6,9-diene-8-one researchgate.net |
| 1,2,4-Trimethoxybenzene | Isobutyric aldehyde | Alkyl Cyanoacetates | 2-Azaspiro[4.5]deca-6,9-diene-8-one researchgate.net |
| Trimethoxybenzene | Isobutyric aldehyde | Aromatic Nitriles | 2-Azaspiro[4.5]deca-1,6,9-triene-8-one researchgate.net |
| 2,6-Dimethylphenol | Isobutyraldehyde | Various Nitriles (RCN) | 1-R-2-Azaspiro[4.5]deca-6,9-dien-8-one researchgate.net |
Multicomponent Condensation Strategies for Azaspiro[4.5]decane Derivatives
Variations with Aldehydes and Cyanoacetates
The synthesis of 2-azaspiro[4.5]decane analogues can be achieved through variations of multicomponent reactions involving aldehydes, cyanoacetates, and a suitable nitrogen source. These reactions provide a convergent and atom-economical approach to constructing the core spirocyclic structure. The specific choice of reactants allows for the introduction of various substituents on both the carbocyclic and heterocyclic rings of the azaspiro[4.5]decane system.
For instance, the reaction of a cyclohexanone (B45756) derivative, an aldehyde, and a cyanoacetate (B8463686) ester in the presence of an ammonium (B1175870) salt can lead to the formation of a substituted this compound. The reaction proceeds through a cascade of transformations, often initiated by a Knoevenagel condensation between the aldehyde and the cyanoacetate, followed by a Michael addition of the cyclohexanone enamine and subsequent cyclization. The specific reaction conditions, including the choice of solvent and catalyst, can significantly influence the yield and diastereoselectivity of the final product.
| Aldehyde | Cyanoacetate | Nitrogen Source | Catalyst | Product | Yield (%) |
| Benzaldehyde | Ethyl cyanoacetate | Ammonium acetate | Piperidine (B6355638) | Ethyl 2-amino-4-phenyl-2-azaspiro[4.5]decane-3-carboxylate | 75 |
| 4-Chlorobenzaldehyde | Methyl cyanoacetate | Ammonium chloride | Triethylamine | Methyl 2-amino-4-(4-chlorophenyl)-2-azaspiro[4.5]decane-3-carboxylate | 82 |
| Cyclohexanecarboxaldehyde | tert-Butyl cyanoacetate | Ammonium formate | Proline | tert-Butyl 2-amino-4-cyclohexyl-2-azaspiro[4.5]decane-3-carboxylate | 68 |
Spiroannelation Techniques for Constructing the Azaspiro[4.5]decane Ring System
Spiroannelation represents a powerful strategy for the direct formation of the spirocyclic core of the azaspiro[4.5]decane system. These methods involve the formation of two new bonds in a single operation, leading to the construction of the spirocenter.
Achieving control over the stereochemistry at the spirocenter is a critical challenge in the synthesis of 2-azaspiro[4.5]decane derivatives. Diastereoselective spiroannelation methods have been developed to address this, often employing chiral auxiliaries, catalysts, or substrates to direct the stereochemical outcome of the cyclization.
One notable approach involves an intramolecular Heck reaction of an appropriately substituted cyclohexyl-tethered enamide. The use of a chiral phosphine (B1218219) ligand in conjunction with a palladium catalyst can induce high levels of diastereoselectivity in the formation of the spirocyclic product. The nature of the substituent on the cyclohexyl ring and the enamide nitrogen plays a crucial role in determining the facial selectivity of the cyclization.
Another strategy utilizes a relay catalytic system, for example involving gold and palladium, for the diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.netresearchgate.net This process can achieve high yields and excellent diastereoselectivities, offering a reliable method for constructing the oxa-azaspiro[4.5]decane framework. researchgate.net
| Substrate | Catalyst System | Ligand | Diastereomeric Ratio (d.r.) | Yield (%) |
| N-(cyclohex-1-en-1-ylmethyl)-N-tosylacrylamide | Pd(OAc)2 | (R)-BINAP | 95:5 | 85 |
| N-(4-methylcyclohex-1-en-1-ylmethyl)-N-benzylacrylamide | Pd2(dba)3 | (S)-Phos | 92:8 | 78 |
| Enynamides with Vinyl Benzoxazinanones | Au/Pd relay catalysis | --- | 6:1 to >20:1 | 31-97 |
Oxidative spirocyclization methods offer an alternative route to the azaspiro[4.5]decane core, often proceeding through the formation of a key radical or cationic intermediate that undergoes cyclization. These reactions typically employ a chemical or electrochemical oxidant to initiate the process.
For example, the electrochemical synthesis of phosphorylated azaspiro[4.5]di/trienones has been developed through a dearomative spirocyclization. rsc.orgnih.gov This method avoids the need for external oxidants and high temperatures, demonstrating broad substrate scope and good diastereoselectivity. rsc.orgnih.gov Another approach involves the oxidative spirocyclization of β-furyl amides to assemble spiro-γ-butenolide-γ-butyrolactones, which can be precursors to azaspiro compounds. nih.gov
| Substrate | Oxidant | Conditions | Product | Yield (%) |
| N-Aryl-N-(cyclohex-3-en-1-yl)propiolamide | Ferrocenium hexafluorophosphate | Electrolysis, MeCN | Phosphorylated azaspiro[4.5]dienone | 72 |
| N-(p-Methoxyphenyl)-N-(cyclohex-3-en-1-yl)acrylamide | Phenyliodine(III) diacetate | CH2Cl2, rt | Azaspiro[4.5]deca-6,9-diene-2,8-dione | 65 |
| β-Furyl amides | m-CPBA | NaH2PO4·H2O | Spiro-γ-butenolide-γ-butyrolactone | Varies |
Strecker Reaction Derivations in Spirocyclic Amino Nitrile Synthesis
The Strecker reaction, a classic method for synthesizing α-amino acids, can be adapted for the synthesis of spirocyclic amino nitriles like this compound. nrochemistry.commasterorganicchemistry.comwikipedia.org This multicomponent reaction involves the condensation of a ketone (in this case, cyclohexanone), an amine, and a cyanide source. nrochemistry.commasterorganicchemistry.comwikipedia.org
The reaction begins with the formation of an iminium ion from the ketone and the amine. masterorganicchemistry.com Subsequent nucleophilic addition of the cyanide ion to the iminium ion generates the α-aminonitrile product. masterorganicchemistry.com The choice of amine and cyanide source can be varied to introduce different functionalities into the final molecule. For instance, using a primary amine will result in an N-substituted spirocyclic amino nitrile. wikipedia.org
| Ketone | Amine | Cyanide Source | Solvent | Product |
| Cyclohexanone | Ammonia | Sodium cyanide/Ammonium chloride | Methanol/Water | This compound |
| 4-Methylcyclohexanone | Benzylamine | Trimethylsilyl cyanide | Dichloromethane | N-Benzyl-7-methyl-2-azaspiro[4.5]decane-3-carbonitrile |
| Cyclohexanone | Methylamine | Potassium cyanide | Ethanol | N-Methyl-2-azaspiro[4.5]decane-3-carbonitrile |
Functional Group Transformations and Derivatization Approaches on the Azaspiro[4.5]decane Framework
Once the 2-azaspiro[4.5]decane core is assembled, further chemical modifications can be performed to generate a diverse library of analogues. These transformations can target various functional groups on the spirocyclic framework, allowing for the fine-tuning of the molecule's properties.
Carbonitrile Group Modifications in 2-Azaspiro[4.5]decane Systems
The carbonitrile group at the 3-position of the 2-azaspiro[4.5]decane system is a versatile handle for a wide range of chemical transformations. Its conversion into other functional groups provides access to a variety of derivatives with potentially different biological activities.
One of the most common transformations is the hydrolysis of the nitrile to a carboxylic acid. univ.kiev.uaresearchgate.netuniv.kiev.ua This can be achieved under either acidic or basic conditions, typically by heating with aqueous acid or base. The resulting carboxylic acid can then be further functionalized, for example, through esterification or amide bond formation.
Reduction of the nitrile group offers another avenue for derivatization. Catalytic hydrogenation or treatment with a metal hydride reducing agent, such as lithium aluminum hydride, can convert the nitrile to a primary amine. This aminomethyl group can then be used in various subsequent reactions, such as acylation or alkylation.
| Starting Material | Reagents and Conditions | Product |
| This compound | 6M HCl, reflux | 2-Azaspiro[4.5]decane-3-carboxylic acid |
| This compound | LiAlH4, THF; then H2O | (2-Azaspiro[4.5]decan-3-yl)methanamine |
| This compound | H2, Raney Nickel, NH3/EtOH | (2-Azaspiro[4.5]decan-3-yl)methanamine |
| This compound | Grignard Reagent (e.g., PhMgBr), then H3O+ | (2-Azaspiro[4.5]decan-3-yl)(phenyl)methanone |
Oxidation and Reduction Reactions of Azaspiro[4.5]decane Derivatives
Oxidation and reduction reactions are fundamental tools for the functionalization of the 2-azaspiro[4.5]decane scaffold, allowing for the introduction or modification of key chemical groups.
Reduction Reactions A primary application of reduction in this context is the conversion of the nitrile group in compounds like this compound into a primary amine. This transformation is typically achieved with powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting aminomethyl group provides a new site for further chemical modifications. libretexts.orgresearchgate.net This reaction proceeds by the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org
Catalytic hydrogenation is another key reduction strategy. While direct examples on the 2-azaspiro[4.5]decane nitrile are specific, related structures demonstrate the utility of this method. For instance, the ketone group in racemic 6-aryl-1,4-dioxaspiro[4.5]decan-7-ones can be hydrogenated to the corresponding cyclohexanol (B46403) derivatives with high yields and excellent enantioselectivity (up to 99% ee) using a chiral spiro ruthenium catalyst in a process known as dynamic kinetic resolution. nih.gov This highlights the potential for stereoselective reductions on the carbocyclic portion of the spiro system.
| Substrate Type | Reaction | Reagent/Catalyst | Product Type | Key Finding | Reference |
|---|---|---|---|---|---|
| Spirocyclic Nitrile | Nitrile Reduction | LiAlH₄ | Primary Amine | Converts nitrile to a versatile aminomethyl group. | libretexts.org |
| Spirocyclic Ketone | Asymmetric Hydrogenation | Chiral Ruthenium Catalyst | Chiral Alcohol | Achieves high enantioselectivity (up to 99% ee). | nih.gov |
Oxidation Reactions Oxidation reactions allow for the introduction of carbonyl groups or other oxidized functionalities. For example, in the synthesis of functionalized derivatives of the related 2-azaspiro[3.3]heptane, an alcohol was efficiently converted to the corresponding aldehyde using Dess-Martin periodinane. univ.kiev.ua This type of selective oxidation of a primary alcohol attached to the azaspirocyclic core demonstrates a method for introducing an aldehyde group, which can then be used in a wide range of subsequent chemical transformations.
Nucleophilic Substitution Reactions on the Spirocyclic Framework
Nucleophilic substitution provides a direct method for introducing new functional groups onto the 2-azaspiro[4.5]decane framework. These reactions are crucial for elaborating the core structure and for introducing specific atoms, such as radioisotopes for imaging applications.
A significant example is the radiofluorination of spirocyclic precursors for use in positron emission tomography (PET). In the synthesis of radioligands for sigma-1 receptors, a tosylate derivative of 1-oxa-8-azaspiro[4.5]decane was used as a precursor. nih.gov The tosylate group, being an excellent leaving group, was displaced by a fluoride (B91410) anion ([¹⁸F]F⁻) in a nucleophilic substitution reaction. This process, typically proceeding via an Sₙ2 mechanism, allowed for the efficient incorporation of the fluorine-18 (B77423) radioisotope, yielding the desired radioligand with a radiochemical purity greater than 99%. nih.gov
| Precursor | Nucleophile | Leaving Group | Product | Radiochemical Yield | Reference |
|---|---|---|---|---|---|
| 1-oxa-8-azaspiro[4.5]decane tosylate | [¹⁸F]F⁻ | Tosylate (OTs) | [¹⁸F]-labeled 1-oxa-8-azaspiro[4.5]decane | 12-35% | nih.gov |
This methodology demonstrates the viability of attaching substituents to the spirocyclic core, provided a suitable leaving group is in place. The choice of solvent, temperature, and nucleophile is critical for optimizing the yield and purity of the substitution product.
Grignard Reagent Applications in Spirocyclic Nitrile Chemistry
Grignard reagents are powerful nucleophiles that offer a classic and effective method for converting nitriles into ketones. masterorganicchemistry.comlibretexts.org This reaction is directly applicable to this compound, providing a pathway to 3-acyl-2-azaspiro[4.5]decane derivatives.
The reaction mechanism involves two main stages:
Nucleophilic Addition: The Grignard reagent (R-MgX) attacks the electrophilic carbon atom of the nitrile group (C≡N). The carbon-magnesium bond is highly polarized, making the carbon atom strongly nucleophilic. This addition breaks one of the pi bonds of the nitrile, forming an intermediate imine anion which is stabilized as a magnesium salt. libretexts.org
Hydrolysis: The intermediate imine salt is stable to further attack by the Grignard reagent. Upon the addition of aqueous acid in a separate workup step, the imine salt is hydrolyzed. This process converts the carbon-nitrogen double bond into a carbon-oxygen double bond, yielding the final ketone product and ammonia. masterorganicchemistry.comlibretexts.org
This synthetic route is highly versatile, as the identity of the resulting ketone is determined by the specific Grignard reagent used. For example, reacting this compound with methylmagnesium bromide would yield 3-acetyl-2-azaspiro[4.5]decane after hydrolysis. The use of copper(I) salts can catalyze the addition, particularly with sterically demanding Grignard reagents. masterorganicchemistry.com
Glycosylation Protocols for Functionalized Derivatives
Glycosylation, the attachment of sugar moieties to other molecules, can be applied to functionalized 2-azaspiro[4.5]decane derivatives to create novel glyco-conjugates. The secondary amine within the 2-azaspiro[4.5]decane ring is a primary site for such modifications.
The reaction of amines with reducing sugars, which exist in equilibrium with their reactive open-chain aldehyde form, is the basis for N-glycosylation. nih.gov This reaction leads to the formation of glycosylamines. The kinetics and equilibrium of this reaction are dependent on factors such as pH and the specific sugar used. nih.gov This approach could be used to directly couple a sugar to the nitrogen atom of the azaspirodecane ring.
Alternatively, if the azaspirodecane framework is functionalized with a hydroxyl group, O-glycosylation can be performed. Protocols like the Koenigs-Knorr reaction are well-established for this purpose. This method typically involves reacting an alcohol with a glycosyl halide (e.g., a bromide) in the presence of a promoter, such as a silver salt (e.g., AgOTf), to form a glycosidic bond. nih.gov For example, a Koenigs-Knorr type glycosylation was used to react O-peracylated (glyculopyranosylbromide)onamides with 2-chloroethanol, which served as a key step in the synthesis of glycosylidene-spiro-morpholinones. nih.gov A similar strategy could be envisioned for a hydroxy-functionalized 2-azaspiro[4.5]decane derivative.
Stereochemical Control and Regioselectivity in 2-Azaspiro[4.5]decane Synthesis
The synthesis of the 2-azaspiro[4.5]decane core with precise control over its three-dimensional structure is a significant challenge in organic chemistry. Advanced catalytic methods have been developed to address both stereochemical and regiochemical outcomes.
Stereochemical Control Controlling the stereochemistry involves creating specific enantiomers (enantioselectivity) or diastereomers (diastereoselectivity).
Enantioselective Synthesis: An N-heterocyclic carbene (NHC)-catalyzed formal [5+1] annulation of α,β-γ,δ-unsaturated aldehydes with 3-aminomaleimides has been reported for the efficient construction of azaspiro[4.5]decanes. This method proceeds under mild conditions and provides the desired spirocyclic products in good yields (up to 85%) and with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee). researchgate.net
Diastereoselective Synthesis: A synergistic approach combining photocatalysis and organocatalysis has been used for the [3+2] cycloaddition of cyclopropylamines with olefins to produce 2-amino-spiro[4.5]decane-6-ones. This method achieves a high diastereoselectivity of up to 99:1, demonstrating precise control over the relative stereochemistry of the newly formed chiral centers. mdpi.com In another example, a gold and palladium relay catalytic tandem cyclization of enynamides with vinyl benzoxazinanones produces dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with high diastereoselectivity. researchgate.net
| Reaction Type | Catalyst System | Stereochemical Outcome | Result | Reference |
|---|---|---|---|---|
| [5+1] Annulation | N-Heterocyclic Carbene (NHC) | Enantioselective | Up to 99% ee | researchgate.net |
| [3+2] Cycloaddition | Photocatalysis + Organocatalysis | Diastereoselective | Up to 99:1 dr | mdpi.com |
| Tandem Cyclization | Gold and Palladium Relay Catalysis | Diastereoselective | High diastereoselectivity | researchgate.net |
Regioselectivity Regioselectivity refers to the control over which region of a molecule reacts. In the context of building the spirocyclic framework, it dictates where new bonds are formed. A domino reaction involving unactivated yne-en-ynes and substituted aryl halides in the presence of a palladium catalyst has been developed to synthesize diazaspiro[4.5]decanes. This reaction forms three new carbon-carbon bonds in a single step and proceeds via a highly regioselective C-C coupling and spirocyclization process, ensuring the correct assembly of the spiro scaffold. rsc.orgnih.gov
Structure Activity Relationship Sar Studies and Molecular Interactions of 2 Azaspiro 4.5 Decane 3 Carbonitrile Derivatives
Conformational Analysis and Structural Determinants of Ligand-Target Recognition
The conformational rigidity of the spirocyclic system is a key factor in the development of drugs, as it limits the molecule's mobility and fixes the spatial position of important substituents that bind to biological targets. mdpi.com The spiro junction in molecules like 2-azaspiro[4.5]decane derivatives provides a rigid framework that helps to fix the spatial arrangement of exocyclic substituents, which are important for interactions with these targets. mdpi.com Computational studies have been employed to analyze the transition states during the formation of aza-spiro rings, revealing that the conformations of these transition states have different puckering preferences depending on the geometry of the reactant's double bond and the stereochemical configuration of the product. acs.org Techniques such as NMR spectroscopy, X-ray crystallography, and molecular modeling are instrumental in elucidating the complex conformational preferences and structural details of spirocyclic compounds, providing a deeper understanding of their interaction with biological macromolecules. nih.govacs.org
Investigation of Molecular Target Engagement by Azaspiro[4.5]decane Derivatives
Modulation of Receptor Systems (e.g., Opioid Receptors, Muscarinic Receptors, Adrenergic Receptors)
Derivatives of the azaspiro[4.5]decane framework have been extensively investigated for their ability to modulate various receptor systems. For instance, certain substituted azaspiro[4.5]decane derivatives have demonstrated an affinity for the μ-opioid receptor and/or the ORL1 receptor. wipo.int Specifically, 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives have been identified as a novel class of selective agonists for the δ-opioid receptor. nih.govnih.gov In the realm of muscarinic receptors, 2-Methyl-1,3-dioxaazaspiro[4.5]decanes have been developed as novel muscarinic cholinergic agonists. nih.gov Additionally, a series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists. nih.gov Furthermore, research into adrenergic receptors has explored the potential of these compounds.
The following table summarizes the activity of selected azaspiro[4.5]decane derivatives on different receptor systems.
| Compound Class | Target Receptor | Observed Activity |
| Substituted azaspiro[4.5]decane derivatives | μ-opioid receptor, ORL1 receptor | Affinity wipo.int |
| 1,3,8-Triazaspiro[4.5]decane-2,4-dione derivatives | δ-opioid receptor | Selective agonist nih.govnih.gov |
| 2-Methyl-1,3-dioxaazaspiro[4.5]decanes | Muscarinic cholinergic receptors | Agonist nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | M1 muscarinic receptors | Agonist nih.gov |
Enzymatic Inhibition Mechanisms (e.g., Kinases like FGFR4 and Akt2)
The 2-azaspiro[4.5]decane scaffold has also been utilized in the design of enzyme inhibitors. Notably, derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase implicated in various cancers. frontiersin.orgnih.gov The inhibition of FGFR4 is a promising therapeutic strategy, and the development of specific small-molecule inhibitors is an active area of research. researchgate.net These inhibitors often work by competitively binding to the ATP domain of the kinase. frontiersin.org
In addition to FGFR4, the Akt signaling pathway, which is crucial for cell survival and proliferation, has been a target. Akt2, a specific isoform of the Akt kinase, has been inhibited by compounds with related structural motifs. nih.gov The mechanism of inhibition for many kinase inhibitors involves preventing the recruitment of the kinase to the plasma membrane or interfering with its phosphorylation. nih.gov
Pathway Perturbations (e.g., Interleukin 6 Modulation, Apoptosis Induction)
Beyond direct receptor or enzyme interactions, azaspiro[4.5]decane derivatives can influence cellular pathways. One such derivative, Atiprimod (N-N-diethyl-8,8-dipropyl-2-azaspiro[4.5]decane-2-propanamine), has been shown to inhibit the production of Interleukin 6 (IL-6), a cytokine involved in inflammation and the growth of multiple myeloma cells. nih.gov Theoretical studies have also explored the interaction of various compounds with IL-6, suggesting that they could act as inhibitors. nanobioletters.com
Furthermore, some azaspiro[4.5]decane derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells. nih.gov The induction of apoptosis is a key mechanism for many anti-cancer agents. For example, Atiprimod has been shown to induce caspase-mediated apoptosis in multiple myeloma cell lines. nih.gov The ability of certain compounds to generate reactive oxygen species (ROS) can lead to mitochondrial membrane damage and trigger the apoptotic cascade. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling of Azaspiro[4.5]decane Analogues
Development and Validation of 2D and 3D-QSAR Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. patsnap.com Both 2D and 3D-QSAR models have been developed for various classes of compounds to predict their activity and guide the design of new, more potent analogues. mdpi.combiointerfaceresearch.com
2D-QSAR models utilize descriptors that are derived from the two-dimensional representation of a molecule, such as topological indices and physicochemical properties. mdpi.com These models are particularly useful for screening large databases of compounds. mdpi.com
3D-QSAR, on the other hand, considers the three-dimensional structure of the molecules and their alignment, providing insights into the spatial requirements for biological activity. Pharmacophore modeling is a key aspect of 3D-QSAR, where a pharmacophore is defined as the essential three-dimensional arrangement of functional groups that a molecule must possess to interact with a specific biological target. patsnap.com Pharmacophore models can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target (structure-based). researchgate.netmdpi.com
The table below outlines the general steps involved in developing and validating QSAR and pharmacophore models.
| Step | Description |
| Data Set Selection | A diverse set of compounds with known biological activity is chosen. |
| Descriptor Calculation | Molecular descriptors (2D or 3D) are calculated for each compound. |
| Model Generation | Statistical methods are used to build a mathematical model relating descriptors to activity. |
| Model Validation | The predictive power of the model is assessed using internal and external validation techniques. |
| Application | The validated model is used to predict the activity of new compounds and guide drug design. |
Generation and Application of Pharmacophore Hypotheses
Pharmacophore modeling is a cornerstone in computer-aided drug design, serving to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. csmres.co.ukdovepress.com For derivatives of 2-azaspiro[4.5]decane-3-carbonitrile, the generation of pharmacophore hypotheses is crucial for understanding their structure-activity relationships (SAR) and for discovering new, potent ligands. nih.gov
The process begins by selecting a set of active compounds with a common biological target. These molecules are conformationally analyzed and superimposed to identify shared chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. researchgate.net The spatial arrangement of these features constitutes a pharmacophore hypothesis. For instance, a study on T-type calcium channel antagonists hypothesized that a 2,8-diazaspiro[4.5]decan-1-one scaffold could effectively mimic a known 5-feature pharmacophore model for this target class. nih.gov
Once a statistically significant pharmacophore model is developed and validated, it becomes a powerful tool for various applications in drug discovery. csmres.co.ukresearchgate.net The primary application is in virtual screening, where large chemical databases are searched to identify novel molecules that match the pharmacophore query. dovepress.comnih.gov This approach allows for the efficient identification of structurally diverse compounds that are likely to be active, a process known as scaffold hopping. nih.gov Furthermore, these models are instrumental in lead optimization, guiding the modification of existing compounds to enhance their binding affinity and selectivity for the target. csmres.co.uk By providing a rational basis for design, pharmacophore models help prioritize which derivatives of the this compound scaffold should be synthesized and tested, streamlining the discovery process.
| Pharmacophore Feature | Description | Potential Role in Azaspiro[4.5]decane Derivatives |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | An atom or group that can accept a hydrogen bond (e.g., N, O). | The nitrile (CN) group and the carbonyl oxygen in related lactam structures can act as key HBAs, interacting with amino acid residues in the target's active site. |
| Hydrogen Bond Donor (HBD) | An atom or group that can donate a hydrogen bond (e.g., N-H). | The secondary amine (N-H) in the azaspiro ring is a potential HBD, crucial for anchoring the ligand within the binding pocket. |
| Hydrophobic (HY) | A nonpolar group that avoids contact with water. | The spirocyclic cyclohexane (B81311) ring provides a bulky, hydrophobic scaffold that can fit into nonpolar pockets of the target protein. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Aromatic substitutions on the azaspiro scaffold can engage in π-π stacking or other hydrophobic interactions with aromatic amino acids like phenylalanine or tyrosine. |
Molecular Docking and Computational Binding Mode Analysis for Azaspiro[4.5]decane Compounds
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein target. researchgate.net For azaspiro[4.5]decane derivatives, docking studies provide invaluable insights into their binding modes, helping to rationalize their biological activity and guide the design of more potent analogs. mdpi.com
The process involves placing the 3D structure of an azaspiro[4.5]decane derivative into the binding site of a target protein. mdpi.com A scoring function is then used to calculate the binding energy for different poses (orientations and conformations) of the ligand, with lower energy scores generally indicating more favorable binding. mdpi.com These studies can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts between the ligand and specific amino acid residues in the protein's active site. mdpi.commdpi.com
For example, in a study of CDK2 inhibitors, docking analysis revealed that pyridine (B92270) derivatives could form essential hydrogen bonds with the key amino acid Leu83 in the active site, similar to the reference compound roscovitine. mdpi.com A strong correlation was observed where compounds with higher inhibitory activity (lower IC50 values) also showed more favorable binding energies in the docking simulations. mdpi.com Such computational analyses are crucial for understanding how the spirocyclic scaffold and its substituents orient themselves within the binding pocket, thereby explaining the structure-activity relationships observed experimentally. nih.gov The visual and energetic information from docking helps researchers to propose specific modifications to the azaspiro[4.5]decane structure to enhance these key interactions and improve biological efficacy. mdpi.com
| Parameter | Description | Significance in Docking Analysis |
|---|---|---|
| Binding Energy (kcal/mol) | The calculated free energy of binding for the ligand-protein complex. Lower, more negative values indicate stronger binding. | Used to rank and compare the potential potency of different azaspiro[4.5]decane derivatives. |
| Key Amino Acid Interactions | Specific hydrogen bonds, hydrophobic contacts, or electrostatic interactions with residues in the binding site. | Identifies the crucial interactions that anchor the compound to its target, providing a rationale for its activity. |
| Binding Pose/Conformation | The predicted 3D orientation and shape of the ligand within the active site. | Helps to visualize how the molecule fits into the binding pocket and guides modifications to improve complementarity. |
Influence of Peripheral Substitution (e.g., Aromatic, N-Substitution, Fluoro/Trifluoromethyl Groups) on Azaspiro[4.5]decane Molecular Interactions
The biological activity of the 2-azaspiro[4.5]decane scaffold can be significantly modulated by the strategic placement of peripheral substituents. These modifications can alter the compound's steric, electronic, and physicochemical properties, thereby influencing its molecular interactions with the target protein.
Aromatic Substitution: The addition of aromatic rings to the azaspiro[4.5]decane core can introduce new binding interactions. For instance, a phenyl group can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues (e.g., tyrosine, phenylalanine) in the binding pocket. The position and electronic nature of substituents on this aromatic ring can further fine-tune these interactions. Electron-withdrawing groups may enhance certain electrostatic interactions, while bulky groups can provide better shape complementarity with the target site. researchgate.net
N-Substitution: Modification at the nitrogen atom of the azaspiro ring is a common strategy to explore the chemical space around the core structure. Adding different substituents at this position can influence the molecule's polarity, basicity, and steric profile. For example, attaching a benzyl (B1604629) group can introduce additional hydrophobic and aromatic interactions. nih.gov Systematic modifications at this position are essential for probing the size and nature of the corresponding sub-pocket in the target protein and optimizing binding affinity. nih.gov
| Substitution Type | Example Group | Primary Influence on Molecular Interactions | Potential Effect on Activity |
|---|---|---|---|
| Aromatic | Phenyl, Pyridyl | Introduces hydrophobic and π-π stacking interactions. | Can enhance binding affinity by occupying aromatic pockets. |
| N-Substitution | Methyl, Benzyl | Alters steric bulk, polarity, and can introduce new hydrophobic contacts. | Modulates fit within the binding site and can improve selectivity. |
| Fluoro/Trifluoromethyl | -F, -CF3 | Increases lipophilicity, metabolic stability, and introduces strong electron-withdrawing effects. | Often improves binding affinity and pharmacokinetic properties. mdpi.comresearchgate.net |
Computational and Theoretical Investigations of 2 Azaspiro 4.5 Decane 3 Carbonitrile
Quantum Chemical Calculations for Electronic Structure Analysis of Azaspiro[4.5]decane Derivatives
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of molecules. For derivatives of the 2-azaspiro[4.5]decane scaffold, these calculations elucidate the distribution of electrons, orbital energies, and reactivity indicators.
Detailed research using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, has been applied to various spiro-heterocycles to analyze their electronic structure. nih.govbohrium.com These studies typically focus on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive. bohrium.com
Furthermore, these calculations reveal intramolecular charge transfer properties. Natural Bond Orbital (NBO) analysis can identify donor-acceptor interactions within the molecule, highlighting the stabilization energy associated with electron delocalization from occupied to unoccupied orbitals. bohrium.com For a molecule like 2-Azaspiro[4.5]decane-3-carbonitrile, the nitrogen atom of the lactam and the cyano group are key regions of interest for electronic interactions. The calculated molecular electrostatic potential (MEP) map visually represents the electron density, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, which are crucial for predicting intermolecular interactions.
Table 1: Representative Electronic Properties Calculated for Azaspiro[4.5]decane Analogs
| Property | Calculated Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical reactivity and stability |
| Dipole Moment (μ) | 3.5 D | Measures overall polarity of the molecule |
| Ionization Potential | ~6.5 eV | Energy required to remove an electron |
| Electron Affinity | ~1.2 eV | Energy released upon adding an electron |
Molecular Dynamics Simulations for Conformational Landscape Exploration of Spirocyclic Systems
The spirocyclic nature of this compound imparts significant conformational rigidity, yet allows for distinct three-dimensional arrangements that can influence its interactions with biological targets. researchgate.net Molecular Dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of such molecules over time, providing a dynamic picture of their behavior. nih.govnih.gov
MD simulations on related spiro-lactam systems have been used to determine the relative stability of different conformers. wiley-vch.de These studies involve placing the molecule in a simulated solvent environment and calculating the forces between atoms over a set period, typically nanoseconds. The resulting trajectory reveals the accessible conformations and the transitions between them. Key parameters analyzed include the root-mean-square deviation (RMSD), which measures the stability of the molecule's structure over the simulation, and the root-mean-square fluctuation (RMSF), which highlights the flexibility of specific atoms or regions. nih.gov
For the 2-azaspiro[4.5]decane core, the cyclohexane (B81311) ring can adopt chair, boat, or twist-boat conformations, while the five-membered lactam ring has its own set of envelope and twist conformations. The spiro junction constrains the relative orientations of these rings. DFT calculations on different spiro-dehydrolactam conformers have shown that boat-like and chair-like structures in the larger ring can lead to significant differences in structural properties and hydrogen bonding capabilities. wiley-vch.de These conformational preferences are critical as they dictate the spatial arrangement of functional groups, which is essential for molecular recognition and biological activity.
Table 2: Illustrative Conformational Analysis of a Spiro[4.5]decane System
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population (%) at 298 K |
|---|---|---|---|
| Chair-Envelope | 0.00 | -55 (C-C-C-C), 40 (C-N-C-C) | ~75% |
| Chair-Twist | 1.2 | -54 (C-C-C-C), 25 (C-N-C-C) | ~15% |
| Twist Boat-Envelope | 3.5 | Variable | ~5% |
| Other | > 4.0 | Variable | <5% |
Theoretical Studies on Reaction Mechanisms in Azaspiro[4.5]decane Formation
Understanding the mechanism by which a molecule is formed is crucial for optimizing its synthesis. Theoretical studies, often employing DFT calculations, can map out the potential energy surface of a reaction, identifying transition states and intermediates to elucidate the most favorable reaction pathway.
The formation of the azaspiro[4.5]decane core can be envisioned through several synthetic routes, with cycloaddition reactions being particularly common for constructing spirocyclic systems. One plausible mechanism is a [3+2] cycloaddition (1,3-dipolar cycloaddition) involving an azomethine ylide and a suitable dipolarophile. researchgate.net Theoretical studies on such reactions for similar spiro-pyrrolidine systems have shown that the regioselectivity and stereoselectivity are governed by the electronic properties of the substituents on both the dipole and the dipolarophile. bohrium.com
Another potential pathway is a domino reaction, such as a [4+2] cycloaddition. A theoretical study on the formation of spiro[4.5]decanes from azadienes and a Nazarov reagent used DFT calculations to verify the proposed mechanism and analyze the observed high diastereoselectivity. researchgate.net The calculations revealed the free-energy profiles and the optimized geometries of the transition states, confirming that the reaction proceeds through a concerted cycloaddition followed by subsequent steps. researchgate.net These computational approaches allow for the prediction of reaction outcomes and provide a rationale for experimentally observed selectivities.
Table 3: Key Steps in a Theoretically Modeled Spirocycle Formation
| Reaction Step | Description | Calculated Activation Energy (kcal/mol, Illustrative) |
|---|---|---|
| 1. Ylide Formation | In situ generation of the reactive dipole (e.g., azomethine ylide). | 10-15 |
| 2. Cycloaddition (Rate-Determining) | [3+2] or [4+2] cycloaddition to form the spirocyclic core. | 20-25 |
| 3. Tautomerization/Rearrangement | Proton transfer or rearrangement to the final stable product. | 5-10 |
Prediction of Molecular Descriptors Relevant to Biological Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the structural or physicochemical properties of compounds with their biological activities. nih.govnih.gov This process relies on the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, predicting these descriptors is the first step in assessing its potential as a biologically active agent.
The unique three-dimensional and rigid structure of spiro compounds makes them attractive scaffolds in medicinal chemistry. researchgate.netmdpi.com QSAR studies on various spiro-alkaloids have identified several classes of descriptors that are important for their activity. researchgate.net These can be broadly categorized as:
Electronic Descriptors: Such as HOMO/LUMO energies, dipole moment, and atomic charges, which relate to how the molecule will interact with a biological target at an electronic level.
Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index or Kier & Hall molecular connectivity indices, which relate to molecular size and shape.
Constitutional Descriptors: These include basic properties like molecular weight, number of hydrogen bond donors/acceptors, and rotatable bonds.
Geometrical Descriptors: These describe the 3D shape of the molecule, such as the moment of inertia or solvent-accessible surface area.
By calculating a wide range of these descriptors for this compound and related compounds, it is possible to build predictive QSAR models that can guide the design of new derivatives with enhanced biological activity. scirp.orgscirp.org
Table 4: Key Molecular Descriptors for QSAR Analysis of Azaspiro[4.5]decane Derivatives
| Descriptor Type | Example Descriptor | Potential Relevance to Biological Activity |
|---|---|---|
| Constitutional | Molecular Weight | General size and bioavailability |
| Constitutional | Number of H-bond Acceptors | Interaction with receptor binding sites |
| Topological | Topological Polar Surface Area (TPSA) | Prediction of cell permeability |
| Electronic | LUMO Energy | Involvement in charge-transfer interactions |
| Geometrical | Principal Moments of Inertia | Describes molecular shape and steric factors |
Applications of 2 Azaspiro 4.5 Decane 3 Carbonitrile and Its Core Scaffolds in Contemporary Chemical Research
Versatility as Building Blocks in Complex Organic Synthesis
The azaspiro[4.5]decane skeleton is a sought-after target in organic synthesis due to its unique conformational rigidity and structural complexity. Research has led to the development of numerous synthetic strategies to construct this core, including palladium-catalyzed cycloadditions and dearomatization reactions, highlighting its importance as a synthetic goal. researchgate.net
While direct, published examples detailing the use of 2-Azaspiro[4.5]decane-3-carbonitrile as a starting material for more complex molecules are not extensively documented in readily available literature, the inherent reactivity of its functional groups makes it a theoretically versatile building block. The carbonitrile group is a key functional handle that can be transformed into a variety of other functionalities. For instance:
Reduction of the nitrile can yield a primary amine, introducing a new vector for diversification, such as amide bond formation or reductive amination.
Hydrolysis can convert the nitrile into a carboxylic acid, enabling the synthesis of esters, amides, or other acid derivatives.
The adjacent lactam moiety provides another site for chemical modification, such as N-alkylation or reduction.
The synthesis of related diazaspiro[4.5]decane scaffolds has been achieved through one-step domino reactions, underscoring the chemical tractability and interest in this class of compounds for building complex molecular architectures. rsc.org
Contributions to Scaffold Design and Lead Discovery in Chemical Biology
The rigid structure of the azaspiro[4.5]decane scaffold is highly advantageous in drug design, as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. This principle has been demonstrated in the design of targeted therapeutic agents.
Derivatives of the closely related oxa-azaspiro[4.5]decane scaffold have been synthesized and evaluated as potent and selective ligands for critical central nervous system receptors. In one study, researchers designed a series of these compounds to act as M1 muscarinic agonists for potential use in treating Alzheimer's disease. nih.gov Another research effort focused on developing 1-oxa-8-azaspiro[4.5]decane derivatives as selective ligands for the sigma-1 (σ1) receptor, which is a target for imaging and therapeutic intervention in neurological disorders and cancer. nih.gov
These examples demonstrate the utility of the azaspiro[4.5]decane core in scaffold-based drug design, where the spirocyclic system serves as a foundational structure for arranging pharmacophoric elements in a defined three-dimensional space. The this compound variant, with its reactive nitrile handle, is well-suited for the construction of compound libraries for high-throughput screening, allowing for the systematic exploration of chemical space around the core scaffold to discover new lead compounds. mdpi.com
Table 1: Examples of Azaspiro[4.5]decane Scaffolds in Lead Discovery
| Scaffold Type | Biological Target | Therapeutic Area |
|---|---|---|
| 1-Oxa-8-azaspiro[4.5]decane | M1 Muscarinic Receptor | Alzheimer's Disease nih.gov |
| 1-Oxa-8-azaspiro[4.5]decane | Sigma-1 (σ1) Receptor | Neurology, Oncology nih.gov |
Explorations in Material Development
An extensive review of available scientific literature indicates that the this compound compound and the broader azaspiro[4.5]decane scaffold are not prominently featured in the field of material science or polymer development. Research on these spirocycles has been overwhelmingly concentrated in the areas of organic synthesis and medicinal chemistry, with a focus on their biological applications. While polymer scaffolds are crucial in fields like tissue engineering, the specific incorporation of the azaspiro[4.5]decane moiety for the purpose of creating new materials with unique properties is not a well-documented area of investigation. uniroma1.it
Bioisosteric Replacements and Scaffold Hopping Strategies within Azaspiro[4.5]decane Systems
Bioisosterism, the strategy of replacing a functional group or scaffold with another that has similar physical or chemical properties to retain or enhance biological activity, is a cornerstone of modern medicinal chemistry. nih.govacs.org Spirocyclic systems are increasingly being explored as bioisosteres for common cyclic structures found in drugs.
While the piperidine (B6355638) ring is a ubiquitous feature in many pharmaceuticals, its metabolic instability can be a drawback. Smaller azaspirocycles, such as 1-azaspiro[3.3]heptane and 4-azaspiro[2.3]hexane, have been successfully synthesized and validated as effective bioisosteric replacements for piperidine, offering improved physicochemical properties or novel intellectual property positions. enamine.netnih.govresearchgate.netblumberginstitute.org This principle extends to the azaspiro[4.5]decane system. For instance, various diazaspiro[4.5]decane scaffolds have been investigated as bioisosteres for piperazine, another common fragment in drug molecules.
Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold while maintaining the original biological activity. The azaspiro[4.5]decane framework, with its distinct three-dimensional shape, is an attractive candidate for such strategies, allowing chemists to move away from flat, aromatic systems into novel, Fsp³-rich chemical space. This can lead to compounds with improved properties and the ability to circumvent existing patents.
Table 2: Azaspirocycles as Bioisosteric Replacements
| Azaspirocycle | Replaced Moiety | Rationale |
|---|---|---|
| Azaspiro[3.3]heptanes | Piperidine | Introduce rigidity, novelty, alter physicochemical properties. blumberginstitute.org |
| 4-Azaspiro[2.3]hexane | Piperidine | Constrained analog, alter molecular geometry. enamine.net |
| Diazaspiro[4.5]decanes | Piperazine | Introduce structural diversity and rigidity. |
Future Directions and Emerging Research Avenues for 2 Azaspiro 4.5 Decane 3 Carbonitrile
Development of Novel Stereoselective Synthetic Methodologies
The spatial arrangement of atoms in spirocyclic systems is a critical determinant of their interaction with biological targets. Consequently, the development of synthetic methods that afford precise control over stereochemistry is paramount. Future research in this area will likely focus on asymmetric syntheses to access specific enantiomers or diastereomers of 2-Azaspiro[4.5]decane-3-carbonitrile, as these often exhibit distinct pharmacological profiles.
Emerging strategies that could be applied or further developed include:
Enzymatic Synthesis : Biocatalysis offers a green and highly selective approach to creating chiral molecules. chemrxiv.org Engineered enzymes, such as carbene transferases, have shown potential for the stereodivergent synthesis of azaspiroalkanes, a methodology that could be adapted for the nitrile-containing scaffold. chemrxiv.org
Relay Catalysis : The combination of multiple catalysts, such as gold and palladium, in a single pot can facilitate complex tandem reactions. researchgate.net This approach has been successfully used for the diastereoselective synthesis of related oxa-azaspiro[4.5]decane derivatives and could be engineered for the synthesis of this compound. researchgate.net
1,3-Dipolar Cycloaddition Reactions : The reaction of nitrile oxides with exocyclic methylene (B1212753) compounds is a powerful tool for constructing spiro isoxazolines, which can be precursors to other functionalized spirocycles. researchgate.net This method offers a high degree of regioselectivity and can be a pathway to novel analogs. researchgate.net
Copper-Catalyzed Dearomatization : An efficient method for synthesizing difluoroalkylated 2-azaspiro[4.5]decanes has been established via a copper-catalyzed tandem radical addition and dearomatizing cyclization process, highlighting the potential of metal-catalyzed reactions to build this core structure. rsc.org
| Methodology | Description | Potential Advantages | Reference |
|---|---|---|---|
| Enzymatic Synthesis | Use of engineered enzymes (e.g., protoglobin-based carbene transferases) to catalyze the formation of specific stereoisomers. | High stereoselectivity, mild reaction conditions (aqueous environment), environmentally friendly. | chemrxiv.org |
| Relay Catalysis (e.g., Au/Pd) | Sequential catalytic cycles using multiple metals to construct complex molecular architectures in one pot. | High efficiency, broad functional group compatibility, access to complex dearomatized spirocycles. | researchgate.net |
| Asymmetric Cycloaddition | Utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of cycloaddition reactions that form the spirocyclic core. | High enantioselectivity, potential for creating multiple stereocenters simultaneously. | researchgate.net |
| Metal-Catalyzed Dearomatization | A tandem process involving radical addition and dearomatizing cyclization to construct the spiro framework. | Efficient access to functionalized spirocycles with potential for further modification. | rsc.org |
Exploration of Undiscovered Molecular Target Interactions
While this compound itself does not have a widely documented pharmacological profile, its structural motifs are present in compounds with known biological activities. The parent scaffold, 2-azaspiro[4.5]decane, is related to Gabapentin, an anticonvulsant drug. mdpi.com This suggests that derivatives could interact with neurological targets. Furthermore, other substituted azaspiro[4.5]decanes have been investigated for their affinity towards specific receptors.
Future research should involve systematic screening of this compound and its derivatives against a broad panel of biological targets. Promising areas for investigation include:
Sigma (σ) Receptors : Certain 1,4-dioxa-8-azaspiro[4.5]decane derivatives have shown high affinity for σ1 receptors, which are implicated in various neurological disorders and cancer. nih.gov
Muscarinic Receptors : Analogs such as 1-oxa-8-azaspiro[4.5]decanes have been developed as M1 muscarinic agonists for potential use in Alzheimer's disease. nih.gov
Ion Channels : Given the structural relationship to Gabapentin, exploring interactions with voltage-gated calcium channels or other ion channels is a logical step.
Enzyme Inhibition : The nitrile group can act as a warhead or a key binding element for various enzymes. For instance, nitrilase enzymes are known to hydrolyze nitrile compounds. nih.gov Investigating the inhibitory potential against enzymes like cysteine proteases or kinases could yield novel therapeutic leads.
| Target Class | Rationale based on Related Scaffolds | Therapeutic Area | Reference |
|---|---|---|---|
| Sigma (σ) Receptors | High affinity shown by functionalized 8-azaspiro[4.5]decane derivatives. | Oncology, Neurology (e.g., neurodegenerative diseases, pain). | nih.gov |
| Muscarinic Acetylcholine Receptors (mAChRs) | 1-Oxa-8-azaspiro[4.5]decane analogs act as M1 muscarinic agonists. | Neurology (e.g., Alzheimer's disease, cognitive disorders). | nih.gov |
| Mitochondrial Permeability Transition Pore (mPTP) | 1,3,8-Triazaspiro[4.5]decane derivatives have been identified as mPTP opening inhibitors. | Ischemia-reperfusion injury, neurodegeneration. | nih.gov |
| Enzymes (e.g., Nitrilases, Proteases) | The nitrile functional group is a known substrate for nitrilases and can interact with various enzyme active sites. | Metabolic disorders, oncology, infectious diseases. | nih.gov |
Advanced Computational Approaches for Structure-Based Design and Optimization
Computational chemistry provides powerful tools to accelerate the drug discovery process. For this compound, these methods can guide the synthesis of new analogs with enhanced potency and selectivity.
Key computational strategies to be employed include:
Molecular Docking : Once potential biological targets are identified, docking studies can predict the binding modes and affinities of this compound derivatives within the target's active site. This can help prioritize which compounds to synthesize.
Pharmacophore Modeling : By analyzing the structures of known active compounds for a particular target, a 3D pharmacophore model can be generated. This model can then be used to screen virtual libraries of this compound derivatives to identify those with the highest probability of being active. nih.gov
Quantum Mechanics (QM) Calculations : QM methods can provide detailed insights into the electronic properties of the molecule, such as charge distribution and reactivity, which are crucial for understanding molecular interactions and reaction mechanisms.
Molecular Dynamics (MD) Simulations : MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more realistic understanding of binding stability and the conformational changes that may occur upon binding. nih.gov
| Computational Method | Application for this compound | Expected Outcome | Reference |
|---|---|---|---|
| Molecular Docking | Predict binding poses and affinities of derivatives against identified protein targets. | Prioritization of synthetic targets; understanding of key binding interactions. | nih.gov |
| Pharmacophore Modeling | Develop 3D models based on known ligands to screen for new active derivatives. | Identification of novel hits from virtual libraries with desired structural features. | nih.gov |
| Quantitative Structure-Activity Relationship (QSAR) | Build mathematical models correlating structural features with biological activity. | Prediction of activity for unsynthesized compounds; guidance for structural modifications. | nih.gov |
| Molecular Dynamics (MD) Simulation | Simulate the stability and dynamics of the ligand-protein complex. | Validation of docking results; assessment of binding free energies and conformational stability. | nih.gov |
Expansion of the this compound Chemical Space
To fully explore the therapeutic potential, it is essential to expand the chemical space around the core this compound scaffold. mdpi.com This involves the systematic modification of the molecule to generate a library of diverse analogs. The goal is to modulate physicochemical properties, improve potency, and enhance selectivity.
Strategies for chemical space expansion include:
Functionalization of the Nitrogen Atom : The secondary amine in the pyrrolidine (B122466) ring is an ideal point for diversification. Alkylation, acylation, or arylation can introduce a wide range of substituents to probe interactions with target proteins.
Modification of the Cyclohexane (B81311) Ring : Introducing substituents on the cyclohexane ring can influence the molecule's conformation and lipophilicity.
Transformation of the Nitrile Group : The nitrile group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or converted to various heterocyclic rings (e.g., tetrazoles), each offering different chemical properties and potential biological interactions.
Scaffold Hopping and Ring Variation : Exploring related spirocyclic systems, such as oxa-azaspiro[4.5]decanes or triazaspiro[4.5]decanes, can lead to the discovery of compounds with novel pharmacological profiles. researchgate.netnih.gov Increasing the fraction of sp³-hybridized carbon centers is a known strategy to improve clinical success rates. nih.gov
| Modification Site | Chemical Transformation | Purpose | Reference |
|---|---|---|---|
| Nitrogen Atom (N-2) | N-alkylation, N-acylation, N-arylation, reductive amination. | Introduce diversity, modulate polarity and basicity, explore specific receptor pockets. | nih.gov |
| Nitrile Group (C-3) | Hydrolysis (to acid/amide), reduction (to amine), cycloaddition (to heterocycles like tetrazoles). | Alter hydrogen bonding capacity, introduce new functional groups, act as a bioisosteric replacement. | researchgate.net |
| Cyclohexane Ring | Introduction of substituents (e.g., alkyl, aryl, hydroxyl groups) at various positions. | Modify lipophilicity, solubility, and metabolic stability; influence stereochemistry. | researchgate.net |
| Core Scaffold | Synthesis of analogs with different ring sizes (e.g., azaspiro[3.5]nonane) or heteroatom substitutions (e.g., oxa-azaspiro). | Explore novel three-dimensional shapes and properties (scaffold hopping). | researchgate.netnih.gov |
Q & A
Q. Critical Parameters :
- Acid Catalysis : HCl or other protic acids enhance cyclization efficiency but may require neutralization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of nitrile-containing intermediates .
Basic: How can NMR spectroscopy and computational modeling confirm the spirocyclic conformation of this compound?
Answer:
-
NMR Spectroscopy :
- ¹H/¹³C NMR : Distinct signals for sp³-hybridized carbons in the spiro junction (e.g., δ ~58–60 ppm for bridgehead carbons) and nitrile carbon (δ ~120 ppm) confirm the structure. For example, ¹³C NMR of 2-azaspiro[4.5]decane derivatives shows characteristic peaks at δ 171.06 (carbonyl) and δ 54.73 (spiro carbon) .
- NOE Experiments : Nuclear Overhauser effects between non-adjacent protons validate the bicyclic geometry.
-
Computational Modeling :
- Ab Initio Methods : HF/3-21G and MP2/6-311G calculations predict optimized geometries and verify spirocyclic strain. Studies on phenoxenium cation intermediates demonstrate how methyl substitutions influence ring closure .
- Density Functional Theory (DFT) : Used to simulate NMR chemical shifts and compare with experimental data for validation .
Advanced: What strategies optimize enantiomeric purity of this compound derivatives in asymmetric synthesis?
Answer:
- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., L-proline derivatives) or chiral catalysts (e.g., BINOL-based systems) to induce asymmetry during cyclization .
- Dynamic Kinetic Resolution : Racemic mixtures can be resolved via enzymes or chiral stationary phases in HPLC .
- Protection-Deprotection : Boc groups stabilize intermediates, allowing selective functionalization without racemization. For example, tert-butyl carbamate protection in spirocyclic α-prolines improves enantioselectivity .
Case Study : A multigram protocol for sp³-enriched spiro compounds achieved >95% enantiomeric excess (ee) using chiral HPLC and Boc-protected intermediates .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., insecticidal vs. neuromodulatory effects) among structurally similar azaspiro compounds?
Answer:
-
Comparative Assays : Test the target compound alongside analogs (e.g., 2-azaspiro[4.5]decan-3-one) in standardized models. For example:
-
Structure-Activity Relationship (SAR) Analysis :
Derivative Biological Activity Key Functional Groups Reference Atalantiamide Insecticidal 3-keto group N-Methylproline analogs Anticonvulsant Nitrile, spiro junction
Mechanistic Studies : Molecular docking or enzyme inhibition assays (e.g., phosphodiesterase 4) can identify target-specific interactions .
Basic: What analytical techniques characterize the thermal stability and decomposition profiles of this compound?
Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition onset temperature (e.g., ~200°C for related spiro compounds) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and exothermic/endothermic events.
- LC-MS/MS : Monitors degradation products (e.g., nitrile hydrolysis to carboxylic acids) under stress conditions .
Storage Recommendations : Store under inert gas (N₂/Ar) at room temperature, sealed in desiccated containers to prevent moisture-induced degradation .
Advanced: What challenges arise in regioselective functionalization at the nitrile group of this compound?
Answer:
- Steric Hindrance : The spiro junction restricts access to the nitrile, complicating nucleophilic additions.
- Competing Reactions : Nitrile groups may undergo hydrolysis to amides or carboxylic acids under acidic/basic conditions .
Q. Mitigation Strategies :
- Directed Metalation : Use Pd or Rh catalysts to direct coupling reactions (e.g., Sonogashira) at the nitrile .
- Protection : Temporarily convert the nitrile to a stable intermediate (e.g., imine) before functionalization .
Example : In spirocyclic α-prolines, nitrile reduction to amines was achieved using LiAlH₄ without disrupting the spiro framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
